2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-15(27-12(2)20-11)8-17(23)19-9-18-21-16(22-26-18)10-25-14-6-4-13(24-3)5-7-14/h4-7H,8-10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDCOKHEJOEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with the methoxyphenyl group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways involving thiazole and oxadiazole rings.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets could make it useful in the development of drugs for treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Thiazole-Acetamide Derivatives: Compounds with thiazole-acetamide scaffolds (e.g., ) exhibit potent anticancer activity, particularly against hepatocellular carcinoma (HepG-2). The 2,4-dimethyl substitution on the thiazole in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogues .
Oxadiazole-Containing Analogues: BI 665915 () demonstrates that oxadiazole rings with electron-withdrawing groups (e.g., pyrimidine) achieve nanomolar inhibition of FLAP. The 4-methoxyphenoxy group in the target compound could mimic such effects but lacks direct evidence of FLAP binding . Substituents on the oxadiazole (e.g., 4-methoxyphenoxymethyl vs. pyridinyl in BI 665915) influence solubility; the methoxy group may improve metabolic stability but reduce aqueous solubility.
Acetamide Linkers :
- Acetamide bridges in and enable modular synthesis but may introduce metabolic liabilities (e.g., hydrolysis). The target compound’s methyl group on the thiazole could sterically hinder such degradation .
Structure-Activity Relationship (SAR) Trends
- Thiazole Substitution : 2,4-Dimethyl substitution (target compound) vs. 4-methyl-2-phenyl (): Increased steric bulk may improve target selectivity but reduce binding affinity to flexible active sites.
- Oxadiazole vs. Isoxazole : Oxadiazoles () generally exhibit higher enzymatic inhibitory potency than isoxazoles () due to stronger dipole interactions .
- Phenoxy Groups: 4-Methoxyphenoxy (target) vs.
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide is a hybrid molecule that incorporates significant pharmacophores known for their biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be characterized by its key components: a thiazole ring, an oxadiazole moiety, and an acetamide group. The presence of these functional groups is crucial for its biological interactions.
| Component | Structure |
|---|---|
| Thiazole Ring | Thiazole |
| Oxadiazole Moiety | Oxadiazole |
| Acetamide Group | Acetamide |
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazoles and oxadiazoles exhibit significant antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
In vitro tests demonstrated that the compound's lipophilicity enhances its antibacterial efficacy. For instance, compounds with increased hydrophobicity displayed improved membrane penetration, leading to higher antibacterial activity .
Anticancer Activity
Research into oxadiazole derivatives has revealed promising anticancer properties. The compound's structural features allow it to interact with cellular targets involved in cancer progression. Notably:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In a study involving breast cancer cell lines, the compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key enzymatic pathways:
- Cholinesterase Inhibition : The compound has been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The presence of thiazole and oxadiazole rings contributes to the antioxidant capacity of the compound, helping to mitigate oxidative stress in cells.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
